2-Fluoro-5-iodo-3-nitrobenzaldehyde
Description
2-Fluoro-5-iodo-3-nitrobenzaldehyde (C₇H₃FINO₃, molecular weight: 295.01 g/mol) is a multifunctional aromatic aldehyde featuring a fluorine atom at position 2, an iodine atom at position 5, and a nitro group at position 2. This compound is distinguished by its unique substitution pattern, which combines electron-withdrawing groups (nitro and fluorine) with a heavy halogen (iodine). Such a structure renders it valuable in synthetic organic chemistry, particularly in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C7H3FINO3 |
|---|---|
Molecular Weight |
295.01 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3FINO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-3H |
InChI Key |
DCNGSNBMYCQBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluorobenzaldehyde to introduce the nitro group, followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step.
Industrial Production Methods
Industrial production of 2-Fluoro-5-iodo-3-nitrobenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 2-Fluoro-5-iodo-3-nitrobenzoic acid.
Reduction: 2-Fluoro-5-iodo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-iodo-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-nitrobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The substitution pattern of 2-fluoro-5-iodo-3-nitrobenzaldehyde differentiates it from analogs. Key comparisons include:
3-Fluoro-5-nitrobenzaldehyde (CAS 16403-62-2)
- Structure : Lacks iodine but retains the 3-nitro and 5-substituted positions.
- Reactivity : The absence of iodine limits its utility in metal-catalyzed coupling reactions (e.g., Suzuki or Ullmann reactions). The fluorine and nitro groups enhance electrophilicity at the aldehyde position but reduce steric hindrance compared to the iodine-containing analog.
- Applications : Primarily used in condensation reactions for heterocycle synthesis.
4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8)
- Structure : Fluorine at position 4 and nitro at position 2.
- Reactivity : The nitro group meta to the aldehyde reduces resonance stabilization, making the aldehyde less electrophilic than in the target compound.
- Applications: Limited utility in cross-coupling due to the lack of a heavy halogen.
1-Fluoro-3-iodo-5-nitrobenzene (CAS 3819-88-3)
- Structure : Shares iodine and nitro groups but replaces the aldehyde with a benzene ring.
- Reactivity : The absence of the aldehyde group eliminates nucleophilic addition pathways. However, iodine’s presence enables halogen exchange or coupling reactions.
Functional Group Influence on Reactivity
Aldehyde Group
- The aldehyde in 2-fluoro-5-iodo-3-nitrobenzaldehyde enables condensation reactions (e.g., formation of Schiff bases), unlike non-aldehyde analogs like 1-fluoro-3-iodo-5-nitrobenzene.
Iodine Substituent
- It also serves as a superior leaving group compared to lighter halogens (e.g., fluorine or chlorine) in substitution reactions .
Nitro Group
Physical and Chemical Properties
Research Findings and Industrial Relevance
- Cross-Coupling Potential: The iodine substituent positions this compound as a candidate for Ullmann or Goldberg couplings, unlike fluorine-only analogs .
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